Isododecanol

描述

Contextualizing Isododecanol within Branched Fatty Alcohol Chemistry

Fatty alcohols are aliphatic alcohols defined by a carbon chain of at least six atoms. atamankimya.com They are broadly classified into linear and branched categories, with the latter featuring alkyl branches along the main carbon chain. This compound, also known as isododecyl alcohol or isolauryl alcohol, falls under the category of branched fatty alcohols. ontosight.ainih.gov It is a complex mixture of isomers of dodecanol, with the chemical formula C12H26O. ontosight.aihaltermann-carless.com The branching in its structure significantly influences its physical and chemical properties, distinguishing it from its linear counterpart, n-dodecanol. epa.gov

The commercial production of this compound often results in a mixture of various isomers, with the specific composition depending on the manufacturing process and feedstock. nih.gov A common isomer present in technical grade this compound is 10-methylundecan-1-ol. nih.govlookchem.com This isomeric complexity is a defining characteristic of this compound and contributes to its unique performance attributes.

The presence of branching in the carbon chain of this compound leads to several key differences in its physicochemical properties when compared to the linear n-dodecanol. These differences are critical in determining their respective applications.

Comparative Physicochemical Properties: this compound vs. n-Dodecanol

| Property | This compound (Isomer Mixture/Estimates) | n-Dodecanol |

| Molecular Formula | C12H26O ontosight.ai | C12H26O atamankimya.com |

| Molecular Weight | 186.33 g/mol nih.gov | 186.34 g/mol atamankimya.com |

| Appearance | Colorless liquid | Colorless solid atamankimya.com |

| Boiling Point | ~250.85°C (estimate) lookchem.com | 259°C atamankimya.com |

| Melting Point | Lower than n-dodecanol, remains liquid at room temperature epa.gov | 24°C atamankimya.com |

| Density | ~0.8429 g/cm³ (estimate) lookchem.com | 0.8309 g/cm³ atamankimya.com |

| Solubility in Water | Very low | 0.004 g/L atamankimya.com |

Note: Properties for this compound are often estimated or represent a range due to its isomeric nature.

Significance and Research Trajectories of this compound

The branched structure of this compound is not merely a structural curiosity; it imparts properties that are highly desirable in numerous advanced chemical applications. This has led to its significant role as a versatile chemical intermediate and a performance-enhancing component in various formulations.

Key Areas of Significance and Research:

Surfactant Synthesis: this compound is a crucial raw material in the production of surfactants. ontosight.aiexxonmobilchemical.com Ethoxylates derived from branched alcohols like this compound exhibit superior wetting power and often form fewer gel phases compared to their linear counterparts. exxonmobilchemical.com This makes them highly effective in industrial processes requiring rapid and even surface wetting. exxonmobilchemical.com Research continues to explore the synthesis and performance of novel surfactants based on this compound for applications in detergents, emulsifiers, and dispersing agents. sathyabama.ac.inatamanchemicals.comevonik.com

Esters and Lubricants: The reaction of this compound with various acids produces a wide range of esters. These esters find application as plasticizers, emollients in cosmetics, and as components in synthetic lubricants. exxonmobilchemical.comsathyabama.ac.in The branched nature of the alcohol can contribute to improved low-temperature properties and oxidative stability in lubricant formulations.

Polymer Chemistry: In the realm of polymer chemistry, this compound and its derivatives are utilized in several capacities. They can act as plasticizers for polymers, enhancing their flexibility. sathyabama.ac.in Furthermore, they are used in the formation of monolithic polymers and as intermediates for monomers used in polymerization processes. atamanchemicals.comgoogleapis.com For instance, they can be used as a medium for polymerization reactions. fishersci.fi

Solvents and Other Applications: this compound itself can be employed as a specialty solvent. nih.gov Its derivatives are also explored for use in various applications, including as antifoaming agents in textile processing and in mineral extraction processes. nih.govexxonmobilchemical.com

Emerging Research Trajectories:

The future of this compound research is directed towards harnessing its unique properties for more specialized and sustainable applications. Key trends include:

Green Chemistry and Bio-based Alternatives: There is a growing interest in producing this compound and its derivatives from renewable feedstocks to align with the principles of green chemistry. omnitechintl.com Research into bio-based surfactants and polymers is a significant area of focus. omnitechintl.commdpi.com

High-Performance Materials: The development of new polymers and specialty chemicals derived from this compound with enhanced thermal stability, specific solubility characteristics, and improved performance in extreme conditions is an active area of investigation.

Advanced Formulations: In the cosmetics and personal care industry, research is ongoing to develop novel formulations that leverage the unique sensory properties and functional benefits of this compound-derived emollients and emulsifiers. ontosight.aifrontiersin.org

Sustainable Chemical Processes: Efforts are being made to develop more efficient and environmentally friendly catalytic processes for the synthesis of this compound and its downstream products.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

10-methylundecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDZCRSUOVPTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

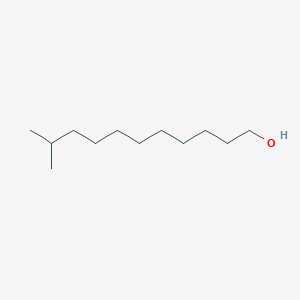

CC(C)CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423844 | |

| Record name | Isododecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20194-45-0, 25428-98-2 | |

| Record name | 10-Methyl-1-undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20194-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isolauryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025428982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isododecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isododecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLAURYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12TQ24JRJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Engineering Principles for Isododecanol Production

Industrial Synthesis Pathways for Branched Alcohols

The industrial production of branched alcohols like isododecanol is dominated by two primary routes: the functionalization of alkane precursors derived from petroleum and the hydroformylation of olefin feedstocks. These methods are designed for high-throughput, cost-effective synthesis, leveraging established petrochemical value chains.

The synthesis of this compound can begin with long-chain linear alkanes sourced from petroleum fractions like kerosene (B1165875). atamanchemicals.com This pathway involves a two-stage process: first, the creation of a branched C12 alkane (isododecane) precursor, followed by its selective oxidation to the corresponding alcohol.

Isododecane Synthesis : The initial step involves the catalytic hydrocracking and isomerization of linear paraffins. atamanchemicals.commdpi.com In this process, the feedstock is passed over a bifunctional catalyst at elevated temperatures and pressures. These catalysts typically consist of a noble metal (like platinum or palladium) on an acidic support, such as a zeolite (e.g., ZSM-5, Y-zeolite). mdpi.com The acidic sites on the zeolite catalyze the cracking of long chains and the isomerization of linear alkanes into branched isomers, while the metal sites facilitate hydrogenation/dehydrogenation reactions, stabilizing intermediates and preventing excessive coke formation. researchgate.net The process conditions are carefully controlled to maximize the yield of the desired C12 isomers while minimizing further cracking into smaller hydrocarbons. atamanchemicals.comresearchgate.net

Oxidation of Isododecane : The resulting isododecane is then converted to this compound through controlled oxidation. A key industrial challenge is to achieve selective oxidation to the alcohol without significant formation of byproduct ketones or carboxylic acids. google.comstudysmarter.co.uk One method involves using an organic hydroperoxide, such as tertiary-butyl hydroperoxide, in the presence of a chromium-based catalyst (e.g., chromium acetylacetonate). google.com This process can be operated at relatively low temperatures (e.g., 80°C to 110°C), which favors the formation of alcohols and ketones over acids. google.com This route is advantageous as it limits the further oxidation that is common in direct air oxidation processes. google.comnumberanalytics.com

The most significant industrial route to this compound is the Oxo process, also known as hydroformylation. erasm.orgfischer-tropsch.org This process synthesizes an alcohol with n+1 carbons from an olefin with n carbons. Therefore, to produce C12 this compound, a feedstock of branched C11 olefins (isoundecenes) is required.

The pathway proceeds as follows:

Olefin Feedstock Generation : The required branched C11 olefin feedstock is not typically isolated directly. Instead, it is produced through the oligomerization of lighter olefins like propylene (B89431) and butenes. google.comgoogle.com For example, propylene can be trimerized and tetramerized, and the resulting olefin mixture is fractionally distilled to yield the desired C11 cut. google.com

Hydroformylation (Oxo Reaction) : The C11 olefin mixture is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. google.com Historically, cobalt-based catalysts (e.g., cobalt carbonyl) were used, operating at high pressures (150-200 atm) and temperatures (around 140°C). fischer-tropsch.org Modern processes often use rhodium-based catalysts, which can operate under milder conditions and offer higher selectivity towards the desired linear aldehyde, although for branched alcohols, branching is inherent from the feedstock. patsnap.com The reaction adds a formyl group (-CHO) and a hydrogen atom across the double bond, yielding a mixture of isomeric C12 aldehydes (isododecanals). cosmeticsnz.org

Hydrogenation : The resulting crude isododecanal mixture is then hydrogenated in a separate step to produce this compound. erasm.orggoogle.com This is typically achieved using a nickel, copper, or copper chromite catalyst under hydrogen pressure, converting the aldehyde functional group into a primary alcohol. google.com The final product is a complex mixture of branched C12 primary alcohols, which is then purified by distillation. erasm.org

| Oxo Process Stage | Reactants | Catalyst Example | Typical Conditions | Product |

| Oligomerization | Propylene, Butenes | Solid Phosphoric Acid | Varies | Branched C11 Olefins |

| Hydroformylation | C11 Olefins, CO, H₂ | Cobalt Carbonyl or Rhodium Complex | 140-200°C, 100-400 bar google.com | Isomeric C12 Aldehydes |

| Hydrogenation | C12 Aldehydes, H₂ | Copper Chromite | 150-250°C, 20-30 bar google.com | This compound Isomers |

Laboratory-Scale Synthesis Approaches for this compound and its Isomers

In the laboratory, where scale and cost are less critical than precision and versatility, different synthetic strategies can be employed. These methods allow for the synthesis of specific isomers of this compound that may be inaccessible through industrial bulk processes.

The hydroboration-oxidation reaction is a powerful two-step laboratory method for converting an alkene into an alcohol with high regioselectivity and stereospecificity. unacademy.comlscollege.ac.in This reaction provides access to anti-Markovnikov alcohols, where the hydroxyl group adds to the less-substituted carbon of the double bond. lscollege.ac.invisualizeorgchem.com

Starting with a specific isomer of isododecene, the reaction proceeds as follows:

Hydroboration : The isododecene is reacted with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF). chemistrysteps.com The boron atom adds to the less sterically hindered carbon of the double bond, and a hydrogen atom adds to the more substituted carbon. The addition is syn, meaning both the boron and hydrogen add to the same face of the alkene. lscollege.ac.in

Oxidation : The resulting trialkylborane intermediate is then oxidized in a subsequent step using basic hydrogen peroxide (H₂O₂/NaOH). visualizeorgchem.com This replaces the carbon-boron bond with a carbon-hydroxyl bond, preserving the stereochemistry established in the hydroboration step. visualizeorgchem.comchemistrysteps.com This method allows for precise control over the location and orientation of the resulting alcohol group, making it invaluable for synthesizing a specific this compound isomer.

Classic organic reactions involving functional group interconversions provide reliable pathways to this compound isomers. The Grignard reaction is a prime example, enabling the formation of new carbon-carbon bonds. leah4sci.combyjus.com

To synthesize a specific C12 branched alcohol, one could react a Grignard reagent with a suitable carbonyl compound. For instance:

An 11-carbon branched aldehyde (e.g., 10-methylundecanal) can be reacted with methylmagnesium bromide (CH₃MgBr).

Alternatively, a 10-carbon aldehyde could be reacted with an isobutylmagnesium bromide Grignard reagent.

The reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. masterorganicchemistry.comchemguide.co.uk A subsequent acidic workup (e.g., with dilute HCl or H₂SO₄) protonates the intermediate alkoxide to yield the final secondary or tertiary this compound isomer. chemguide.co.uk This method is highly versatile for creating different branching patterns depending on the choice of the Grignard reagent and the carbonyl substrate.

| Laboratory Method | Starting Material(s) | Key Reagents | Key Characteristic |

| Hydroboration-Oxidation | Isododecene Isomer | 1. BH₃·THF; 2. H₂O₂, NaOH | Anti-Markovnikov, Syn-addition lscollege.ac.in |

| Grignard Reaction | Aldehyde/Ketone + Alkyl Halide | 1. Mg, ether; 2. Carbonyl; 3. H₃O⁺ | Forms C-C bond, versatile leah4sci.com |

Sustainable Production and Green Chemistry Approaches for this compound

Increasing environmental awareness and regulations are driving the chemical industry towards more sustainable manufacturing processes. For this compound, this involves utilizing renewable feedstocks and adopting greener catalytic systems.

A significant advancement is the production of "bio-isododecane" from renewable resources, which can then be oxidized to bio-isododecanol. haltermann-carless.com This process often starts with biomass, such as corn or other plant-based sugars. premiumbeautynews.comhaltermann-carless.com Through fermentation, microorganisms convert these sugars into bio-isobutene. premiumbeautynews.com The bio-isobutene is then oligomerized (trimerized) to form a branched C12 olefin (isododecene), which is subsequently hydrogenated to produce bio-isododecane. haltermann-carless.comhaltermann-carless.com This bio-alkane is chemically identical to its petrochemical counterpart but has a 100% plant-based origin, confirmed via C14 analysis. haltermann-carless.com This renewable precursor can then be functionalized to this compound using the oxidation methods described previously.

Another major green chemistry route involves oleochemicals, which are derived from natural fats and oils like coconut or palm oil. researchgate.netslideshare.net In this pathway, the oils are first transesterified with methanol (B129727) to produce fatty acid methyl esters (FAMEs). The FAMEs corresponding to lauric acid (C12) are then subjected to high-pressure catalytic hydrogenolysis. This reaction, typically using a copper-based catalyst, reduces the ester group directly to a primary alcohol, yielding bio-based dodecanol. researchgate.net While this often produces linear alcohols, processes are being developed to convert biomass-derived materials into branched-chain products.

Furthermore, research into green catalytic systems focuses on replacing hazardous reagents and improving atom economy. This includes the development of processes that use clean oxidants like molecular oxygen or hydrogen peroxide with heterogeneous catalysts, which can be easily recovered and reused, minimizing waste. csic.esresearchgate.net

Utilization of Renewable Feedstocks for this compound Production

The conventional synthesis of this compound and its parent hydrocarbon, isododecane, has historically relied on petrochemical feedstocks. atamanchemicals.com These long-chain alkanes are typically derived from kerosene fractions of petroleum. atamanchemicals.com However, growing environmental concerns and the desire for sustainable sourcing are driving a shift towards renewable, bio-based feedstocks. atamanchemicals.comacs.org

The integration of renewable raw materials is a core principle of green chemistry, aiming to reduce dependence on depleting fossil fuel reserves. numberanalytics.com For alcohol production, this often involves the use of biomass, such as carbohydrates from sources like sugar cane, corn, or wood, which can be converted into chemical building blocks. acs.orgnrel.gov In the context of this compound, the industry is exploring the use of plant-based starting materials. For instance, the production of renewable isododecane, a direct precursor, has been achieved on a commercial scale using 100% plant-based raw materials. haltermann-carless.comhaltermann-carless.com These bio-based feedstocks are processed through distillation and complex purification to yield high-purity isoparaffins, which can then be converted to this compound. haltermann-carless.comhaltermann-carless.com This approach not only offers a more sustainable lifecycle but also responds to consumer demand for products derived from natural sources. haltermann-carless.com

The development of biorefineries capable of converting biomass into a range of valuable chemicals, including alcohols, is central to this transition. oil-gasportal.com These facilities utilize processes like fermentation and enzymatic conversion to transform renewable feedstocks into precursors for chemical synthesis. nrel.govoil-gasportal.com

Table 1: Comparison of Feedstocks for this compound Production

| Feedstock Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Fossil-Based | Kerosene fractions, long-chain alkanes from petroleum atamanchemicals.com | Established technology, high-volume production | Non-renewable, price volatility, environmental impact |

| Renewable | Plant-derived isoparaffins, sugars, lignocellulosic biomass nrel.govhaltermann-carless.com | Sustainable, reduced carbon footprint, biodegradable origin haltermann-carless.com | Higher production costs, potential land-use competition dataintelo.com |

Development of Environmentally Benign Catalytic Systems for this compound Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction selectivity, minimize waste, reduce energy consumption, and avoid the use of stoichiometric reagents. oil-gasportal.comasbcnet.org The synthesis of this compound and related compounds benefits significantly from the development of environmentally benign catalysts.

Traditional industrial synthesis has employed catalysts such as zeolites or platinum-based systems for isomerization and hydrocracking processes. atamanchemicals.com Another established method involves a two-step process using a solid acid catalyst (e.g., solid phosphoric acid, molecular sieves) for oligomerization, followed by hydrogenation with catalysts like palladium or nickel on an alumina (B75360) support. google.com However, this two-step approach is often complex and energy-intensive. google.com

Recent innovations focus on developing more efficient and sustainable catalytic systems. A significant advancement is the creation of a one-step synthesis method that combines oligomerization and hydrogenation in a single fixed-bed reactor. google.com This process utilizes a dual-function oligomerization-hydrogenation catalyst, simplifying the process, reducing equipment investment, and lowering energy consumption. google.com

The field of green catalysis offers a wide range of options applicable to alcohol synthesis. Solid acid catalysts, such as natural clays (B1170129) (e.g., K-10 montmorillonite) and zeolites, are particularly attractive. nih.govnih.gov These materials are advantageous due to their low cost, reusability, and operational simplicity, as they can be easily separated from the reaction mixture by filtration. nih.gov Furthermore, research into catalysts composed of environmentally benign and earth-abundant metals like aluminum, magnesium, iron, and titanium is gaining traction as a way to replace potentially toxic heavy metal catalysts. sciopen.com Dioxomolybdenum complexes have also been identified as inexpensive and eco-friendly catalysts for specific reactions like deoxygenation. researchgate.net

Table 2: Overview of Catalytic Systems in Isoparaffin/Alcohol Synthesis

| Catalyst System | Type | Key Advantages | Relevance to this compound Synthesis |

|---|---|---|---|

| Zeolites/Platinum | Heterogeneous | High yield, precise branching control atamanchemicals.com | Conventional method for isomerization of petroleum feedstocks. atamanchemicals.com |

| Solid Phosphoric Acid / Pd-Alumina | Heterogeneous | Established two-step process technology google.com | Traditional method; complex and energy-intensive. google.com |

| Dual-Function Oligomerization-Hydrogenation Catalyst | Heterogeneous | One-step process, reduced energy use, less complex google.com | Modern, more efficient synthesis of isododecane (precursor). google.com |

| Clays (e.g., Montmorillonite K-10) | Heterogeneous Solid Acid | Low cost, reusable, environmentally friendly, easy separation nih.govnih.gov | Potential for use in green Friedel-Crafts and other acid-catalyzed steps. nih.gov |

| Benign Metal Complexes (Al, Mg, Fe, Ti) | Homogeneous/Heterogeneous | Low toxicity, earth-abundant, biocompatible sciopen.com | Emerging area to replace heavy metal catalysts in various synthetic steps. sciopen.com |

Atom Economy and Waste Minimization Principles in this compound Synthesis

Atom economy and waste minimization are fundamental principles of green chemistry that focus on maximizing the efficiency of chemical reactions at the molecular level. numberanalytics.com The concept of atom economy, introduced by Barry Trost, measures the proportion of reactant atoms that are incorporated into the desired final product, thereby minimizing the generation of by-products and waste. acs.orgjocpr.com

The principle of waste prevention is paramount: it is better to avoid creating waste than to treat it after the fact. numberanalytics.comasbcnet.org In synthesizing a complex molecule like this compound, applying the principle of atom economy involves designing synthetic routes that favor addition and isomerization reactions over substitution or elimination reactions, as the former inherently incorporate all reactant atoms into the product. jk-sci.com

Strategies to improve atom economy and minimize waste in chemical synthesis include:

Designing Efficient Synthetic Routes: Reducing the number of steps in a synthesis pathway directly minimizes the potential for material, solvent, and energy losses at each stage. scienceinschool.org For example, the development of a three-step synthesis for ibuprofen, replacing an older six-step process, is a classic illustration of this principle in action. scienceinschool.org Similarly, the one-step synthesis of isododecane from isobutene is more atom-economical and less wasteful than the traditional two-step process. google.com

Catalysis: The use of selective catalysts allows for reactions to proceed with higher efficiency and fewer side products, directly contributing to a higher atom economy. oil-gasportal.com

Reducing Derivatives: Minimizing the use of protecting groups or other temporary modifications in a synthesis avoids the additional reaction steps and reagents required for their application and removal, which generate waste. numberanalytics.comoil-gasportal.com

By focusing on these principles, the chemical industry can design processes for this compound production that are not only economically viable but also environmentally responsible. wjpps.com

Table 3: Atom Economy Calculation for a Hypothetical Reaction

| Reaction Type | Generic Equation | Atom Economy Formula | Ideal Atom Economy |

|---|---|---|---|

| Addition | A + B → C | (Molecular Weight of C) / (Molecular Weight of A + Molecular Weight of B) x 100% | 100% |

| Substitution | A + B → C + D | (Molecular Weight of C) / (Molecular Weight of A + Molecular Weight of B) x 100% | < 100% |

| Elimination | A → B + C | (Molecular Weight of B) / (Molecular Weight of A) x 100% | < 100% |

Reaction Mechanisms and Chemical Transformations of Isododecanol

Mechanistic Studies of Isododecanol Reactions

The reactivity of this compound is largely dictated by its hydroxyl (-OH) group and its branched structure. The following sections delve into the mechanisms of fundamental reactions involving this alcohol.

These reactions can proceed through two primary mechanisms, analogous to those observed for other alcohols: the SN1 and SN2 pathways.

SN1 Mechanism: This unimolecular nucleophilic substitution involves a two-step process. chemguide.co.uk First, the hydroxyl group leaves, typically after being protonated by an acid to form a good leaving group (water), generating a secondary carbocation. This step is the rate-determining step. libretexts.org Subsequently, a nucleophile attacks the carbocation to form the substitution product. chemguide.co.uk Given that this compound is a secondary alcohol, it can undergo SN1 reactions, particularly under conditions that favor carbocation formation, such as in the presence of a good ionizing solvent (polar protic). libretexts.org

SN2 Mechanism: This bimolecular nucleophilic substitution is a one-step, concerted process where the nucleophile attacks the carbon bearing the hydroxyl group at the same time as the leaving group departs. chemguide.co.uk This mechanism is favored by strong nucleophiles and is also possible for secondary alcohols like this compound, often competing with the SN1 pathway. chemguide.co.uk The steric hindrance around the secondary carbon in this compound can influence the rate of SN2 reactions.

The choice between the SN1 and SN2 pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. For instance, a high concentration of a strong nucleophile would favor the SN2 mechanism, while a weak nucleophile and a polar protic solvent would favor the SN1 mechanism.

This compound can undergo elimination reactions to form alkenes. These reactions involve the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon. libretexts.org The primary mechanisms for elimination are E1, E2, and E1cB.

E1 (Elimination, Unimolecular): Similar to the SN1 reaction, the E1 mechanism is a two-step process initiated by the formation of a carbocation. libretexts.orgbyjus.com A weak base then removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. libretexts.org E1 reactions often compete with SN1 reactions and are favored by high temperatures and the use of non-nucleophilic acids. libretexts.org

E2 (Elimination, Bimolecular): The E2 mechanism is a one-step, concerted reaction where a strong base removes a proton from a carbon atom while the leaving group departs simultaneously. masterorganicchemistry.com This pathway requires an anti-periplanar arrangement of the proton and the leaving group. Strong bases favor the E2 mechanism. libretexts.org

E1cB (Elimination, Unimolecular Conjugate Base): The E1cB mechanism is a two-step process that occurs under basic conditions and is typical when the leaving group is poor (like -OH) and the proton to be removed is relatively acidic. wikipedia.org First, a base abstracts a proton to form a carbanion intermediate (the conjugate base). wikipedia.org In the second step, the lone pair of electrons on the carbanion expels the leaving group to form a double bond. wikipedia.org This mechanism is particularly relevant for alcohols when a poor leaving group like hydroxide (B78521) is involved. libretexts.orglibretexts.org

As a secondary alcohol, this compound can be oxidized to a ketone. libretexts.orgsavemyexams.com This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached. libretexts.org

Common oxidizing agents for this transformation include:

Potassium dichromate(VI) (K₂Cr₂O₇) acidified with sulfuric acid. The color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) indicates the reaction has occurred. savemyexams.com

Pyridinium chlorochromate (PCC) in an organic solvent like dichloromethane (B109758) (CH₂Cl₂). PCC is a more selective oxidizing agent. pressbooks.pub

Jones Reagent (Chromium trioxide in sulfuric acid). numberanalytics.com

Swern Oxidation provides a mild method for oxidation. numberanalytics.com

Tertiary alcohols are resistant to oxidation because they lack a hydrogen atom on the carbon bearing the hydroxyl group. libretexts.org

The reduction of a ketone would yield a secondary alcohol like this compound. This reverse process involves the addition of hydrogen, typically via a nucleophilic hydride attacking the carbonyl carbon, followed by protonation. numberanalytics.com

Esterification: this compound reacts with carboxylic acids or their derivatives to form esters. One common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration.

Another method is the Steglich esterification, which is a milder method suitable for sterically hindered alcohols. organic-chemistry.org This reaction uses dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid, forming an O-acylisourea intermediate. The alcohol then attacks this intermediate to form the ester and dicyclohexylurea (DHU). organic-chemistry.org The addition of 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. organic-chemistry.org

Etherification: Ethers can be formed from this compound through various methods. One approach is the Williamson ether synthesis, where the alcohol is first converted to its alkoxide by a strong base, and then this alkoxide acts as a nucleophile to attack an alkyl halide. Another method involves the dehydration of two alcohol molecules, typically under acidic conditions and at lower temperatures than required for alkene formation. libretexts.org Alkylene oxide polymers and their derivatives can also have their terminal hydroxyl groups modified by etherification. google.comgoogle.com

Role of this compound in Polymerization and Derivatization Reactions

This compound's chemical properties make it a useful component in the synthesis of polymers and other derivatives.

This compound can be involved in polymerization reactions, often as a modifier or a component of the final polymer structure. For example, in the context of glycopeptide antibiotics, an this compound side chain is present in the A40926B0 complex, which is a precursor to dalbavancin. nih.gov This suggests its incorporation into complex biomolecules.

While this compound itself may not readily polymerize on its own, its derivatives can. For instance, esters of this compound can be used as base oils in lubricants, and these can be part of complex ester formulations. google.com The formation of dimers and oligomers is a known reaction pathway for fatty acid methyl esters under thermal treatment, proceeding through radical reactions. aocs.org Similar principles could apply to derivatives of this compound under specific conditions.

The study of supramolecular polymerization has shown complex pathways, including kinetically favored metastable assemblies that can transform into thermodynamically favored forms. nih.gov While not directly involving this compound, these principles highlight the complexity of oligomerization and polymerization processes.

Derivatization Reactions: Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. This compound can be derivatized to alter its properties for specific applications. For example, derivatization of alcohols is used for detection and analysis, such as using a silanizing agent for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govresearchgate.net In another instance, reactive polyisobutene can be derivatized by reacting its acid groups with alkylene oxides, and this compound is listed among the alcohols that can be used in such processes. googleapis.com

Formation of Specialized this compound Derivatives for Advanced Chemical Syntheses

This compound can be chemically modified through several reaction pathways to produce derivatives that act as key intermediates or functional molecules in various fields. The primary routes for derivatization include dehydration, alkoxylation, and esterification.

Dehydration to Isododecene: One significant transformation of this compound is its dehydration to form the corresponding olefin, isododecene. This elimination reaction is typically acid-catalyzed. For instance, heating this compound in the presence of trifluoromethanesulfonic acid results in the formation of isododecene with high selectivity. toulouse-white-biotechnology.com The resulting isododecene is a valuable hydrocarbon, often used as a solvent or as a monomer in polymerization reactions.

Alkoxylation: this compound is a suitable starting alcohol for producing alkoxylates, which are nonionic surfactants. nih.gov The reaction involves the addition of epoxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide, to the hydroxyl group of the alcohol. This process is typically catalyzed by a base, like potassium hydroxide (KOH), or more advanced catalysts to control the distribution of the resulting ethoxylate chain lengths. utupub.fiuni-pannon.hu The resulting this compound alkoxylates are used as emulsifying agents in polymerization and other industrial applications. nih.gov

Esterification: As a primary alcohol, this compound can readily undergo esterification with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form isododecyl esters. These reactions can be catalyzed by acids or enzymes. The resulting esters have applications as emollients, plasticizers, and lubricants, with their physical properties depending on the nature of the acyl group.

The table below summarizes key derivatives of this compound and the reactions used to form them.

| Derivative | Reaction Type | Reagents & Conditions | Potential Application |

| Isododecene | Dehydration | Trifluoromethanesulfonic acid, heat (e.g., 240°C) toulouse-white-biotechnology.com | Solvent, Monomer |

| This compound Alkoxylates | Alkoxylation | Ethylene Oxide and/or Propylene Oxide, basic catalyst (e.g., KOH) utupub.firesearchgate.net | Nonionic surfactants, Emulsifying agents nih.gov |

| Isododecyl Esters | Esterification | Carboxylic acid, acid catalyst or enzyme | Emollients, Plasticizers, Lubricants |

Catalytic Aspects of this compound Transformations

The transformation of this compound into its various derivatives is heavily reliant on catalysis. Catalysts are crucial for enhancing reaction rates, improving selectivity towards the desired product, and enabling reactions to occur under more moderate conditions. Both homogeneous and heterogeneous catalytic systems are employed, alongside emerging biocatalytic methods.

Homogeneous and Heterogeneous Catalysis in this compound Reactions

The choice between a homogeneous and a heterogeneous catalyst for this compound transformations depends on the specific reaction, desired outcome, and process considerations such as catalyst recovery and reuse.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants. A prime example is the acid-catalyzed dehydration of this compound to isododecene using trifluoromethanesulfonic acid. toulouse-white-biotechnology.com The acid catalyst is dissolved in the liquid reaction mixture, facilitating efficient contact with the alcohol molecules. Another example is the use of soluble alkali catalysts like potassium hydroxide (KOH) in the alkoxylation of this compound to produce surfactants. researchgate.net While offering high activity and selectivity, a major drawback of homogeneous catalysts is the often-difficult separation from the product mixture.

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas phase reaction. This offers the significant advantage of easy separation and recycling. While many examples focus on the synthesis of branched alcohols like this compound via the Guerbet reaction, the catalysts used are relevant to alcohol transformations. researchgate.net For instance, the Guerbet reaction can be catalyzed by solid catalysts like copper-nickel supported on silica. nih.gov Such catalysts facilitate the dehydrogenation and subsequent condensation steps. In the context of this compound derivatization, supported metal catalysts could be employed for reactions like oxidation to Guerbet acids. google.com

The following table compares homogeneous and heterogeneous catalytic systems for reactions relevant to this compound.

| Catalyst Type | Example Reaction | Catalyst Example | Phase | Advantages | Disadvantages |

| Homogeneous | Dehydration of this compound | Trifluoromethanesulfonic Acid toulouse-white-biotechnology.com | Liquid | High activity, High selectivity, Mild reaction conditions | Difficult to separate from product, Potential for corrosion |

| Homogeneous | Alkoxylation of this compound | Potassium Hydroxide (KOH) researchgate.net | Liquid | Low cost, High reactivity | Difficult to remove from product, Can lead to broad product distribution |

| Heterogeneous | Guerbet Reaction (Alcohol Dimerization) | Copper-Nickel on Silica nih.gov | Solid | Easy separation and recycling, Improved thermal stability | Potentially lower activity, Mass transfer limitations |

Biocatalysis and Enzymatic Transformations of this compound

Biocatalysis, the use of natural catalysts such as enzymes, presents a "green" alternative to conventional chemical catalysis for transforming alcohols. These reactions are known for their high selectivity (chemo-, regio-, and stereoselectivity) and operation under mild conditions (e.g., lower temperature and pressure), which reduces energy consumption and byproduct formation. utupub.firesearchgate.net

For this compound, a key potential enzymatic transformation is esterification to produce high-purity esters for applications in cosmetics and lubricants. researchgate.net Lipases are the most common class of enzymes used for this purpose. nih.gov These enzymes can catalyze the reaction between this compound and a fatty acid in a solvent-free system or in organic solvents. uni-pannon.hunih.gov

Research on the enzymatic esterification of branched alcohols has shown that steric hindrance can play a significant role. Studies on alcohols with branching near the hydroxyl group have indicated that the bulky nature of the substrate can reduce the reaction rate compared to linear alcohols. uni-pannon.hunih.gov For example, the yield of ester formation has been observed to decrease when using branched alcohols compared to their linear counterparts, an effect attributed to the steric hindrance created by the alkyl branches, which can limit the enzyme's activity. nih.gov

While chemo-enzymatic processes have been developed for the synthesis of Guerbet alcohols, combining organocatalysis with enzymatic reduction steps, the application of biocatalysis directly to this compound derivatives remains a specialized area of research. researchgate.netresearchgate.net The development of robust enzymes with higher tolerance for branched substrates like this compound is a key area for future research to fully exploit the benefits of biocatalysis in this field.

Advanced Analytical Methodologies for Isododecanol Characterization

Spectroscopic Techniques for Structural Elucidation of Isododecanol

Spectroscopic methods are indispensable for the detailed structural analysis of this compound, providing insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for differentiating the various isomers present in a sample of this compound. magritek.com By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the specific arrangement of atoms within each isomer can be determined. magritek.compharmaknowledgeforum.comresearchgate.net

¹H NMR provides information about the different types of protons and their neighboring atoms. pharmaknowledgeforum.com For instance, the protons on the carbon bearing the hydroxyl group (-CH₂OH) will have a characteristic chemical shift, and the complexity of the signals in the aliphatic region reveals the extent and location of branching in the carbon chain.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the isomers. pharmaknowledgeforum.com Each unique carbon atom in the molecule gives a distinct signal, allowing for the identification of different isomeric structures. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, making it possible to distinguish between, for example, primary, secondary, tertiary, and quaternary carbons within the branched alkyl chains.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for more complex isomeric mixtures to establish connectivity between protons and carbons, providing a definitive structural assignment for each isomer. pharmaknowledgeforum.com

Table 1: Predicted ¹H NMR and ¹³C NMR Data for a Representative this compound Isomer (e.g., 10-methylundecan-1-ol)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂OH) | 3.64 (t) | 63.1 |

| C2 | 1.57 (p) | 32.8 |

| C3 | 1.29 (m) | 25.8 |

| C4-C8 | 1.26 (m) | 29.4-29.7 |

| C9 | 1.29 (m) | 39.2 |

| C10 (-CH(CH₃)₂) | 1.52 (m) | 27.9 |

| C11 (-CH(CH₃)₂) | 0.86 (d) | 22.7 |

| -OH | Variable | - |

Note: Predicted values are illustrative and can vary based on the specific isomer and experimental conditions. 't' denotes triplet, 'p' denotes pentet, 'm' denotes multiplet, and 'd' denotes doublet.

Infrared (IR) and Raman spectroscopy are key techniques for confirming the presence of specific functional groups in this compound. eurekaselect.comjchps.com

Infrared (IR) Spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule. For this compound, the most prominent absorption band is the broad O-H stretching vibration, typically observed in the region of 3200-3600 cm⁻¹. This peak is characteristic of the hydroxyl group. Additionally, the C-O stretching vibration appears in the 1000-1260 cm⁻¹ region. The C-H stretching vibrations of the alkyl chains are observed around 2850-3000 cm⁻¹. mdpi.com

Raman Spectroscopy provides complementary information to IR spectroscopy. researchgate.net It measures the inelastic scattering of monochromatic light. While the O-H bond often gives a weak Raman signal, the C-H and C-C bonds of the alkyl backbone produce strong signals, providing a detailed fingerprint of the hydrocarbon structure. amazonaws.com This can be particularly useful for differentiating isomers based on their unique vibrational modes. amazonaws.comgoogle.com

Table 2: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| C-H (sp³) | Stretching | 2850-3000 | 2850-3000 |

| C-H (sp³) | Bending | 1350-1480 | 1350-1480 |

| C-O | Stretching | 1000-1260 | Moderate |

| C-C | Stretching | 800-1200 | Strong |

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. eurekaselect.comjchps.com When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a highly specific and sensitive analytical tool. nih.gov

In a mass spectrometer, this compound molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) confirms the molecular weight of the compound. For this compound (C₁₂H₂₆O), the nominal molecular weight is 186 g/mol . nih.gov

The fragmentation pattern provides valuable structural information. The branching points in the alkyl chain influence how the molecule breaks apart. Common fragmentation pathways for long-chain alcohols include the loss of water (M-18), the loss of an alkyl radical, and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). Analysis of these fragment ions helps to deduce the specific isomeric structure.

Chromatographic Separations and Quantification Methods for this compound

Chromatographic techniques are essential for separating the complex mixture of isomers in this compound and for quantifying its presence in various products. molybdenumconsortium.org

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing the purity and composition of this compound. analytice.comanalytice.commdpi.com GC separates the volatile isomers based on their boiling points and interactions with the stationary phase of the chromatographic column. acs.org The separated isomers then enter the mass spectrometer for identification and quantification.

The resulting chromatogram shows a series of peaks, each corresponding to a different isomer. The area under each peak is proportional to the concentration of that isomer, allowing for the determination of the relative composition of the this compound mixture. The mass spectrum of each peak confirms its identity as a C12 alcohol isomer. GC-MS is also used to identify and quantify any impurities present in the sample. openmicrobiologyjournal.comresearchgate.net

Table 3: Illustrative GC-MS Data for a Technical Grade this compound Sample

| Peak Number | Retention Time (min) | Major Fragment Ions (m/z) | Proposed Isomer | Relative Abundance (%) |

| 1 | 10.2 | 43, 57, 71, 85 | Highly branched C12 alcohol | 15 |

| 2 | 10.5 | 43, 57, 70, 83 | C12 alcohol isomer | 35 |

| 3 | 10.8 | 43, 57, 69, 97 | C12 alcohol isomer | 40 |

| 4 | 11.1 | 43, 57, 85, 113 | Less branched C12 alcohol | 10 |

Note: This data is for illustrative purposes. Actual retention times and fragment ions will vary depending on the specific isomers present and the analytical conditions.

High-Performance Liquid Chromatography (HPLC) is a valuable technique for the analysis of this compound, particularly in complex, less volatile mixtures where GC may not be suitable. europa.eu this compound itself lacks a strong UV chromophore, making direct UV detection challenging. Therefore, derivatization to introduce a UV-active group or the use of universal detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is often necessary.

Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, can be employed to separate this compound from other components in a formulation. google.com While HPLC may not provide the same isomeric separation as high-resolution GC, it is a robust method for quantifying the total this compound content in a sample. google.com The method's accuracy and precision make it suitable for quality control applications. google.com

Thermal and X-ray Diffraction Analytical Approaches for this compound-containing Systems

Thermal and X-ray diffraction methods are fundamental in characterizing the solid-state properties of materials. They are particularly valuable for analyzing the phase transitions and crystalline nature of this compound formulations and their derivatives.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature or time. filab.fr This method is essential for studying the thermal properties and phase transitions of this compound formulations. filab.frcoriolis-pharma.com By subjecting a sample to a controlled temperature program, DSC can detect endothermic and exothermic processes, providing critical data on melting points, crystallization temperatures, glass transitions, and the heat capacity of the material. torontech.commdpi.com

In the context of this compound formulations, DSC can be employed to:

Determine Phase Transitions: Identify the temperatures at which this compound-containing mixtures undergo phase changes, such as melting or crystallization. filab.fr This information is crucial for understanding the physical stability of the formulation under different temperature conditions.

Evaluate Formulation Compatibility: Assess potential incompatibilities between this compound and other excipients in a formulation by observing shifts in thermal events. coriolis-pharma.com

Characterize Polymorphism: Detect different crystalline forms (polymorphs) of this compound derivatives, as each polymorph will exhibit a unique thermal signature. torontech.com

The data generated from DSC analysis, such as the onset temperature and enthalpy of melting, are vital for quality control and formulation development.

Table 1: Illustrative DSC Data for a Hypothetical this compound Formulation

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Glass Transition | -60.5 | - | - |

| Crystallization | -45.2 | -40.8 | -55.3 |

| Melting | -10.1 | -5.7 | 110.2 |

This table provides hypothetical data to illustrate the type of information obtained from a DSC analysis.

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline structure of materials. wikipedia.org It operates on the principle of Bragg's Law, where X-rays are diffracted by the crystal lattice of a powdered or microcrystalline sample. youtube.com The resulting diffraction pattern is a unique fingerprint of the crystalline phases present in the material. youtube.com

For this compound derivatives, PXRD is instrumental in:

Phase Identification: Confirming the crystalline phase of a synthesized this compound derivative by comparing its diffraction pattern to known standards or simulated patterns. researchgate.netresearchgate.net

Determination of Crystallinity: Quantifying the degree of crystallinity in a sample by comparing the integrated intensity of the sharp diffraction peaks (from the crystalline portion) to the broad, amorphous halo. wikipedia.org

Unit Cell Dimension Determination: Calculating the lattice parameters of the crystal structure, which provides fundamental information about the arrangement of molecules in the solid state. youtube.com

Purity Analysis: Detecting the presence of crystalline impurities, as each crystalline substance will produce its own distinct diffraction pattern. youtube.com

The combination of PXRD and DSC provides a comprehensive understanding of the solid-state properties of this compound derivatives, which is critical for controlling their physical properties and performance.

Table 2: Example PXRD Peak Data for a Crystalline this compound Derivative

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 100 |

| 15.5 | 5.71 | 45 |

| 20.4 | 4.35 | 80 |

| 22.1 | 4.02 | 60 |

| 25.8 | 3.45 | 30 |

This table presents hypothetical PXRD data to demonstrate the information used to characterize a crystalline material.

Advanced Hyphenated Techniques for Comprehensive this compound Characterization

Hyphenated techniques, which combine two or more analytical methods, offer enhanced capabilities for the comprehensive characterization of complex samples. These approaches can provide more detailed information than standalone techniques.

Total Organic Carbon (TOC) analysis is a technique used to determine the total amount of organically bound carbon in a sample. shimadzu.eu The analysis involves the oxidation of organic compounds to carbon dioxide (CO2), which is then detected and quantified, typically by a non-dispersive infrared (NDIR) detector. mdpi.com TOC analysis can differentiate between total carbon (TC), inorganic carbon (IC), and total organic carbon (TOC), which is often calculated by the difference between TC and IC. shimadzu.eu

Thermal Optical Analysis (TOT) is a method used to differentiate between organic carbon (OC) and elemental carbon (EC) in a sample. copernicus.org The technique involves heating the sample in a controlled atmosphere, first in an inert environment to volatilize the OC, and then in an oxidizing environment to combust the EC. mdpi.com An optical correction, using either transmittance (TOT) or reflectance (TOR), is employed to account for the charring of organic material during the analysis. copernicus.org

When used in conjunction, TOC and TOT provide a powerful approach for the detailed characterization of carbonaceous fractions in samples containing this compound. mdpi.comunimib.it This is particularly relevant for environmental or industrial samples where this compound might be present alongside other carbon-containing materials.

Key applications include:

Quantification of Carbon Fractions: Precisely measuring the concentrations of total organic carbon, inorganic carbon, and elemental carbon. mdpi.com

Source Apportionment: The relative amounts of different carbon fractions can help in identifying the potential sources of carbonaceous material in a sample.

Monitoring and Quality Control: Ensuring the purity of this compound products by detecting and quantifying carbonaceous impurities.

Table 3: Representative Data from Combined TOC and TOT Analysis

| Analytical Parameter | Method | Result (mg/L) |

| Total Carbon (TC) | TOC Analyzer | 55.0 |

| Inorganic Carbon (IC) | TOC Analyzer | 5.0 |

| Total Organic Carbon (TOC) | TOC Analyzer (TC-IC) | 50.0 |

| Organic Carbon (OC) | TOT | 48.2 |

| Elemental Carbon (EC) | TOT | 1.8 |

This table illustrates the type of quantitative data obtained from TOC and TOT analyses for a hypothetical sample.

Computational Chemistry and Theoretical Studies of Isododecanol

Quantum Chemical Calculations for Electronic Structure and Reactivity of Isododecanol

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing highly accurate data on molecular systems. rsdjournal.orgwikipedia.org These methods are foundational for understanding the distribution of electrons within the this compound molecule, which in turn governs its stability, reactivity, and spectroscopic properties. rsdjournal.orgresearchgate.net A significant advantage of quantum chemistry is its ability to investigate reaction mechanisms and transition states that may be difficult or impossible to study experimentally, offering reliable data on chemical processes. rsdjournal.org The goal is to determine the ground state energy and electronic structure of the molecule. arxiv.org

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.orgua.pt Instead of dealing with the complex many-electron wavefunction, DFT simplifies the problem by using the spatially dependent electron density as the fundamental variable. wikipedia.orgyoutube.com This approach provides a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like this compound. wikipedia.orgmdpi.com

DFT calculations are instrumental in predicting a range of molecular properties. mdpi.com For this compound, these calculations can yield critical descriptors such as molecular orbital energy levels (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), atomic charge distributions, and local electron densities. researchgate.netmdpi.com This information helps in identifying potential reactive sites on the molecule. For instance, regions with high electron density often correspond to sites susceptible to electrophilic attack. researchgate.net While specific DFT studies focusing exclusively on this compound are not extensively published, computed properties for its isomers are available from databases like PubChem, which are derived from such theoretical calculations. nih.gov

Table 1: Computed Molecular Properties for an this compound Isomer (10-methylundecan-1-ol)

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 186.33 g/mol | PubChem |

| XLogP3 | 5.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

| Exact Mass | 186.198365449 Da | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

This data is computationally generated for the isomer 10-methylundecan-1-ol, a representative structure for this compound. nih.gov

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on first principles and fundamental physical constants, without incorporating empirical data from experiments. wikipedia.orgscribd.comsolubilityofthings.com These methods provide a rigorous approach to solving the Schrödinger equation. wikipedia.org The most basic ab initio technique is the Hartree-Fock (HF) method, which approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orgscribd.com While HF provides a good starting point, it does not fully account for electron correlation, which is the interaction among individual electrons. scribd.com More advanced post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are used to incorporate electron correlation and achieve higher accuracy, though at a greater computational expense. scribd.comdtic.mil

For a molecule the size of this compound, applying high-level ab initio methods can be computationally demanding. scribd.com However, these calculations are invaluable for benchmarking other methods and for obtaining highly accurate predictions of molecular properties like geometry, vibrational frequencies, and reaction energies. solubilityofthings.comdtic.mil

Molecular Dynamics (MD) Simulations for this compound Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. wikipedia.org By numerically solving Newton's equations of motion, MD simulations generate trajectories that provide a view of the system's dynamic evolution. wikipedia.org The forces between particles are calculated using a potential function known as a force field. nih.govwikipedia.org

For a flexible molecule like this compound, with its long alkyl chain, MD simulations are particularly useful for conformational analysis. mdpi.com The molecule can adopt a vast number of different shapes, or conformations, due to rotation around its single bonds. MD simulations can explore this conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. mdpi.combiorxiv.org Studies on similar molecules, such as isododecane (the corresponding alkane), have used MD to investigate crystallization and the effects of solvents, which are heavily dependent on molecular conformation and intermolecular forces. core.ac.uk These simulations reveal how the branched structure of such molecules influences their packing and interactions in condensed phases. core.ac.uk

In Silico Modeling for this compound Reaction Pathways and Catalytic Mechanisms

In silico modeling encompasses all theoretical and computational methods used to study chemical systems. In the context of reaction pathways, computational chemistry can be used to map out the entire energy landscape of a chemical reaction. rsdjournal.org This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov

For this compound, this approach could be applied to understand various reactions, such as oxidation, dehydration, or pyrolysis. bohrium.com For example, DFT calculations can model the abstraction of a hydrogen atom, a key step in many oxidation processes, and determine the activation energy for this step. acs.org By comparing the energy barriers for different potential pathways, researchers can predict the most likely reaction mechanism and the resulting product distribution. rsdjournal.orgnih.gov Such studies are vital for optimizing industrial processes and understanding the stability of the alcohol under various conditions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications for Predictive Modeling of this compound Behavior

Quantitative Structure-Activity Relationship (QSAR) and the broader field of cheminformatics use statistical models to correlate a molecule's structure with its properties or biological activity. wikipedia.orgjocpr.com The fundamental principle is that molecules with similar structures are likely to have similar properties. acs.org In a QSAR/QSPR (Quantitative Structure-Property Relationship) study, mathematical models are built that relate numerical descriptors of a molecule's structure to an observed property. wikipedia.orgmdpi.com

These descriptors can be derived from the molecular structure and can quantify various physicochemical properties like size, shape, lipophilicity, and electronic features. jocpr.com For a compound like this compound, QSPR models could be developed to predict properties such as boiling point, viscosity, or solubility in different solvents. mdpi.comresearchgate.net Cheminformatics tools are essential for managing the large datasets involved, calculating descriptors, and building predictive models using machine learning algorithms like multiple linear regression or support vector machines. neovarsity.orgresearchgate.netmdpi.comnih.gov These predictive models are valuable for screening large chemical libraries and for designing new molecules with desired properties, reducing the need for extensive experimental testing. jocpr.comneovarsity.org

Environmental Fate, Transport, and Degradation Mechanisms of Isododecanol

Biodegradation Pathways and Microbial Metabolism of Branched Alcohols including Isododecanol

The microbial breakdown of branched-chain higher alcohols like this compound is a critical removal process in the environment. Microorganisms utilize these compounds as carbon and energy sources through specific metabolic pathways. frontiersin.org The initial step in the aerobic catabolism of such alcohols involves oxidation. frontiersin.org

The presence or absence of oxygen fundamentally determines the biodegradation pathways for this compound.

Aerobic Degradation: In aerobic environments, microorganisms readily degrade this compound. The primary pathway involves the oxidation of the primary alcohol group. This process is typically initiated by alcohol dehydrogenase enzymes, which convert the this compound into its corresponding aldehyde, isododecanal. Subsequently, an aldehyde dehydrogenase enzyme further oxidizes the isododecanal to isododecanoic acid. This resulting fatty acid can then enter the β-oxidation cycle, where it is sequentially broken down to produce acetyl-CoA, which is then channeled into the central metabolic pathways of the cell for energy production and biosynthesis. frontiersin.org

Anaerobic Degradation: Under anoxic conditions, the degradation of compounds like this compound is slower and follows different biochemical routes. While direct evidence for this compound is limited, pathways for similar long-chain alkanes under anaerobic conditions have been identified, which can serve as a model. nih.gov One established mechanism is the addition to fumarate (B1241708), where the hydrocarbon is activated by being added to the double bond of a fumarate molecule. nih.gov This process, catalyzed by enzymes like alkylsuccinate synthase, forms an alkylsuccinate derivative. This derivative is then further metabolized through a modified β-oxidation pathway. Another putative anaerobic pathway involves the carboxylation of the alkane. nih.gov For an alcohol like this compound, it would likely first be converted to its corresponding alkane before entering such pathways.

Table 1: Comparison of Aerobic and Anaerobic Degradation of this compound

| Feature | Aerobic Degradation | Anaerobic Degradation |

| Oxygen Requirement | Required as an electron acceptor. | Occurs in the absence of oxygen. |

| Primary Mechanism | Oxidation of the alcohol group to an aldehyde, then to a carboxylic acid, followed by β-oxidation. frontiersin.org | Fumarate addition or carboxylation, followed by modified β-oxidation pathways. nih.gov |

| Key Initial Enzymes | Alcohol Dehydrogenase, Aldehyde Dehydrogenase. frontiersin.org | Alkylsuccinate Synthase (in fumarate addition). nih.gov |

| Degradation Rate | Generally faster and more efficient. | Typically slower and less complete. nih.gov |

| Common End Products | Carbon dioxide (CO2) and water (H2O). | Methane (CH4), CO2, and other smaller organic molecules. |

The stepwise breakdown of this compound results in a series of intermediate compounds before complete mineralization.

Based on established metabolic pathways for alcohols and alkanes, the primary intermediates in the aerobic degradation of this compound are:

Isododecanal: The aldehyde formed by the initial oxidation of the alcohol group.

Isododecanoic Acid: The carboxylic acid (fatty acid) formed from the oxidation of isododecanal. This is the substrate that enters the β-oxidation pathway. frontiersin.org

In anaerobic degradation via fumarate addition, the key intermediate would be an isododecylsuccinate derivative. Subsequent steps would involve the breakdown of this molecule into smaller fatty acids. nih.gov Studies on other alkanes have shown that degradation can produce fatty acids with both odd and even numbers of carbons. nih.gov

The rate and completeness of this compound biodegradation are governed by several environmental and chemical factors. concawe.eu

Temperature: Temperature significantly affects microbial metabolic rates. concawe.eu Generally, an increase in temperature, up to an optimal point for the specific microbial community, will increase the rate of biodegradation. Conversely, low temperatures slow down enzymatic activity and reduce the bioavailability of the substrate, leading to longer degradation half-lives. concawe.eu

Microbial Community: The presence of microorganisms adapted to degrading long-chain branched alcohols is crucial. Environments with a history of hydrocarbon contamination often harbor microbial populations with the necessary enzymatic machinery, leading to faster degradation. concawe.eu

Substrate Availability and Concentration: The bioavailability of this compound, influenced by its solubility and partitioning behavior in soil and water, affects the rate at which microbes can access and degrade it. At very low concentrations, the degradation rate may be limited, while excessively high concentrations can be toxic to microorganisms.

Nutrient and Electron Acceptor Availability: The presence of essential nutrients like nitrogen and phosphorus is vital for microbial growth and enzymatic production. In aerobic degradation, oxygen is the critical electron acceptor, and its depletion can halt the process. In anaerobic degradation, alternative electron acceptors such as nitrate, sulfate, or iron must be available. nih.gov

Table 2: Key Factors Affecting this compound Biodegradation

| Factor | Influence on Biodegradation Rate | Mechanism |

| Temperature | Increases with temperature up to an optimum. | Affects microbial enzyme kinetics and substrate bioavailability. concawe.eu |

| Microbial Adaptation | Higher in environments with pre-exposed microbial communities. | Selection for microbes possessing the required degradative enzymes. concawe.eu |

| Oxygen (Aerobic) | Rate is dependent on oxygen concentration. | Oxygen acts as the terminal electron acceptor in aerobic respiration. |

| Nutrients (N, P) | Limited by nutrient availability. | Nutrients are essential for microbial growth and synthesis of enzymes. |

| pH | Optimal within a specific range (typically near neutral). | Extreme pH levels can denature microbial enzymes and inhibit growth. |

Environmental Partitioning and Transport Behavior of this compound

The environmental distribution of this compound is dictated by its distinct physicochemical properties, which influence its partitioning between various environmental compartments such as soil, water, and air. As a long-chain branched alcohol, this compound exhibits low water solubility and a high octanol-water partition coefficient (log Kow), suggesting a strong affinity for organic matter and lipids over aqueous environments. These characteristics are central to its transport and fate in the environment, governing its tendency to adsorb to soil and sediment and its potential to volatilize from water and soil surfaces.

Sorption of this compound to Soil and Sediment Matrices

The sorption of this compound to soil and sediment is a key process influencing its mobility and bioavailability in the environment. Due to its hydrophobic nature, this compound is expected to strongly partition to the organic carbon fraction of soil and sediment. This process is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc), which is a critical parameter for predicting the environmental distribution of organic compounds. A high Koc value indicates a strong tendency for a chemical to adsorb to soil and sediment, thereby reducing its concentration in the aqueous phase and limiting its potential for leaching into groundwater.

log Koc ≈ 0.81 * log Kow + 0.1

Using the log Kow value of 5.4 for the C12-15 alcohol proxy, the estimated log Koc for this compound is approximately 4.47. This high value suggests that this compound will be strongly adsorbed to soil and sediment organic matter, leading to low mobility in these matrices.

Table 1: Estimated Soil and Sediment Sorption Parameters for this compound

| Parameter | Value | Method |

| Log Kow | 5.4 | Proxy data (C12-15 alcohol) |

| Estimated Log Koc | 4.47 | QSAR Estimation |

| Mobility Classification | Low | Based on high Log Koc value |

The strong sorption of this compound to soil and sediment has significant implications for its environmental fate. It is likely to accumulate in the upper layers of soil and in the sediment of aquatic systems. This sequestration can reduce its availability for microbial degradation and uptake by organisms, potentially leading to its persistence in these compartments.

Volatilization of this compound from Aqueous and Terrestrial Systems

Volatilization is another important transport mechanism that influences the environmental distribution of this compound. The tendency of a chemical to volatilize from water is described by its Henry's Law Constant (H), which relates the partial pressure of the chemical in the air to its concentration in water. A higher Henry's Law Constant indicates a greater tendency for a chemical to move from the aqueous phase to the atmosphere.

Direct experimental data for the Henry's Law Constant of this compound is not available. However, it can be estimated from its vapor pressure and water solubility. For a C12-15 alcohol mixture, the vapor pressure is reported as 5 Pa at 20°C, and the water solubility is 2.7 mg/L. The Henry's Law Constant can be calculated using the following equation:

H = (Vapor Pressure * Molecular Weight) / Water Solubility

Assuming an average molecular weight for a C12 alcohol of approximately 186.34 g/mol , the estimated Henry's Law Constant for the C12-15 alcohol proxy is approximately 345 Pa·m³/mol. This value suggests a moderate potential for volatilization from water.